Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
Description
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate (CAS: 1268375-33-2) is a fused heterocyclic compound featuring a thieno[3,2-b]thiophene core substituted with two chlorine atoms at the 2- and 5-positions and two ethyl ester groups at the 3- and 6-positions. Its molecular formula is C₁₂H₁₀Cl₂O₄S₂, with a molecular weight of 353.24 g/mol . The compound is primarily utilized in organic electronics research, particularly as a precursor for p-type organic semiconductors due to its electron-deficient aromatic system . It is commercially available in research-grade purity (typically ≥95%) and is stored at 2–8°C in sealed containers to avoid moisture degradation .
Properties
IUPAC Name |
diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYGRZLAGNRAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the reaction of thieno[3,2-b]thiophene derivatives with chlorinating agents under controlled conditions. One common method includes the use of diethyl malonate and phosphorus oxychloride (POCl3) as reagents, followed by cyclization and chlorination steps . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of chlorine atoms and the thieno[3,2-b]thiophene core, which can participate in electron transfer and conjugation processes . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following structurally related thieno[3,2-b]thiophene derivatives are compared:
Key Structural Differences :
- Electron-Withdrawing Groups (EWGs) : The dichloro derivative exhibits stronger electron-withdrawing effects (Cl > Br > COOEt > OH), enhancing its electron-deficient character compared to brominated or hydroxylated analogues .
- Solubility: Ethyl esters (COOEt) improve solubility in organic solvents (e.g., THF, DCM) compared to methyl esters (COOMe) or unsubstituted thienothiophenes .
Reactivity Trends :
- Chlorinated derivatives exhibit higher electrophilicity at the 2- and 5-positions, enabling Suzuki or Stille cross-coupling reactions for aryl functionalization .
- Brominated analogues (e.g., Compound 1) are more reactive in Pd-catalyzed couplings but less stable under thermal stress .
Physicochemical Properties
Electronic Properties : The dichloro derivative’s lower LUMO energy (-3.2 eV, estimated) compared to dibromo (-3.0 eV) or dihydroxy (-2.8 eV) analogues makes it superior for electron transport in organic field-effect transistors (OFETs) .
Biological Activity
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate (CAS No. 1268375-33-2) is a synthetic compound that belongs to the class of thieno[3,2-b]thiophenes. The compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₀Cl₂O₄S₂
- Molecular Weight : 353.24 g/mol
- Physical State : Solid
- Appearance : Orange to brown powder or crystal
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against breast, colon, and lung cancer cells, showing promising results in inhibiting cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Studies suggest that the compound may modulate key signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings indicate efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Study 1: Antiproliferative Effects on Breast Cancer Cells
A study conducted by researchers at Monash University investigated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity in various cancer cell lines compared to monotherapy.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multistep reactions involving halogenation and esterification. For example, diethyl thienothiophene dicarboxylate derivatives are typically prepared by reacting dihydroxythiophene precursors with acyl chlorides in anhydrous solvents like THF under inert atmospheres. Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts such as triethylamine to enhance yield . Purity is confirmed via column chromatography or recrystallization.
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of solvent, and data collected using Cu Kα radiation (λ = 1.54178 Å) on diffractometers like Bruker SMART 2000. Software suites like SHELXL refine the structure, confirming bond lengths, angles, and torsion angles (e.g., thiophene ring planarity deviations < 0.01 Å) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Due to its potential toxicity (H302, H315, H319), use PPE (gloves, goggles), avoid inhalation (P261), and work in a fume hood. Storage should be in airtight containers away from heat (P210) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in organic semiconductors?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO levels, while cyclic voltammetry experimentally measures redox potentials. The dichloro and ester groups enhance electron-withdrawing properties, critical for charge transport in conjugated polymers. Recent studies report hole mobilities up to 0.1 cm²/V·s in thin-film transistors .
Q. What strategies resolve contradictions in crystallographic data for thienothiophene derivatives?
- Methodology : Discrepancies in XRD data (e.g., disorder in ester groups) are addressed by refining occupancy factors and applying restraints in SHELXL. Twinning analysis (via PLATON) and high-resolution data (>1.0 Å) improve accuracy. For ambiguous cases, complementary techniques like NMR or mass spectrometry validate molecular connectivity .
Q. How can this compound be functionalized for biomedical applications, and what challenges arise?
- Methodology : Amination or coupling reactions (e.g., Suzuki-Miyaura) introduce bioactive moieties. Challenges include steric hindrance from the thienothiophene core and maintaining solubility. A study on analogous diamino derivatives demonstrated antitumor activity (IC₅₀ = 12 µM against HeLa cells) via apoptosis induction, validated via MTT assays and flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
